![molecular formula C17H28N2O3 B5065346 2-[2-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B5065346.png)
2-[2-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common method includes the reaction of 4-(4-methoxy-3-methylphenyl)methylpiperazine with ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[2-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-[2-[4-[(4-Bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine ring but has different substituents, leading to distinct chemical properties and applications.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar structure but different functional groups, affecting its reactivity and uses.
Uniqueness
2-[2-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-15-13-16(3-4-17(15)21-2)14-19-7-5-18(6-8-19)9-11-22-12-10-20/h3-4,13,20H,5-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMFXHROEHWLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CCOCCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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